Ternstroside A
Description
gymnanthera and T. japonica) within the Theaceae family . Structurally, Ternstroside D features a steroidal backbone conjugated with a β-D-glucoside moiety, substituted with 2-(3,4-dihydroxyphenethoxy)ethoxy and [(3,4-dihydroxyphenylacetyl)oxy]oxy residues . Its antioxidant properties, confirmed via in vitro assays, further enhance its pharmacological relevance .
Properties
Molecular Formula |
C22H26O11 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2-(3,4-dihydroxyphenyl)acetate |
InChI |
InChI=1S/C22H26O11/c23-10-17-19(29)20(30)21(33-18(28)9-12-2-4-14(25)16(27)8-12)22(32-17)31-6-5-11-1-3-13(24)15(26)7-11/h1-4,7-8,17,19-27,29-30H,5-6,9-10H2/t17-,19-,20+,21-,22-/m1/s1 |
InChI Key |
QAOKYQQABTYYAS-MIUGBVLSSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)CC3=CC(=C(C=C3)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)O)O)OC(=O)CC3=CC(=C(C=C3)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table highlights key differences between Ternstroside D and structurally or functionally related compounds:
Pharmacokinetic and Binding Affinity Comparison
Ternstroside D outperforms both natural analogs and synthetic inhibitors in key metrics:
Key Interactions and Stability
Ternstroside D forms stable interactions with IDH1/2 active-site residues (e.g., Lys126, Tyr285 in IDH1; Lys18 in IDH2), mimicking binding modes of established inhibitors like GSK321A . Molecular dynamics (MD) simulations (100 ns) confirm stable ligand-protein complexes (RMSD < 2.5 Å) and favorable solvent-accessible surface area (SASA) and polar surface area (PSA) metrics . In contrast, Ternstroside B lacks reported enzyme-binding activity, likely due to its simpler phenylethanoid structure .
ADME/T Profile
Critical Analysis of Evidence Limitations
The absence of data on Ternstroside A in the provided literature limits direct comparisons. However, Ternstroside D’s structural complexity and dual inhibitory activity distinguish it from simpler glycosides (e.g., Ternstroside B) and synthetic inhibitors. Further studies should explore:
- Synthetic accessibility of Ternstroside D’s glycosidic linkages.
- In vivo validation of its IDH1/2 inhibition and toxicity profile.
- Comparative analyses with other Ternstroside analogs (e.g., A, C) if discovered.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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